molecular formula C16H24N2O3 B12441526 Tert-butyl N-[4-(4-aminophenyl)oxan-4-YL]carbamate

Tert-butyl N-[4-(4-aminophenyl)oxan-4-YL]carbamate

Cat. No.: B12441526
M. Wt: 292.37 g/mol
InChI Key: HKKBSXWQUQCAGX-UHFFFAOYSA-N
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Description

Tert-butyl N-[4-(4-aminophenyl)oxan-4-YL]carbamate is a chemical compound with a complex structure that includes a tert-butyl group, an aminophenyl group, and an oxan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-[4-(4-aminophenyl)oxan-4-YL]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 4-aminophenyl oxan. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process often includes purification steps such as crystallization or chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[4-(4-aminophenyl)oxan-4-YL]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan derivatives, while reduction may produce aminophenyl derivatives .

Scientific Research Applications

Chemistry

In chemistry, Tert-butyl N-[4-(4-aminophenyl)oxan-4-YL]carbamate is used as a building block for synthesizing more complex molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies .

Biology

In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as a substrate or inhibitor in various biochemical assays .

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may be used in drug development for targeting specific molecular pathways .

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. It may also be used in the development of new polymers and coatings .

Mechanism of Action

The mechanism of action of Tert-butyl N-[4-(4-aminophenyl)oxan-4-YL]carbamate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[4-(4-aminophenyl)oxan-4-YL]carbamate is unique due to its oxan ring structure, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications where stability and specific interactions are required .

Properties

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

IUPAC Name

tert-butyl N-[4-(4-aminophenyl)oxan-4-yl]carbamate

InChI

InChI=1S/C16H24N2O3/c1-15(2,3)21-14(19)18-16(8-10-20-11-9-16)12-4-6-13(17)7-5-12/h4-7H,8-11,17H2,1-3H3,(H,18,19)

InChI Key

HKKBSXWQUQCAGX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCOCC1)C2=CC=C(C=C2)N

Origin of Product

United States

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